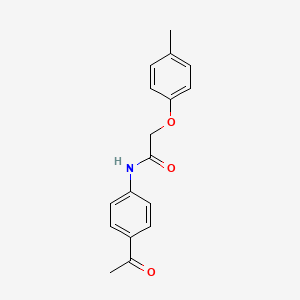

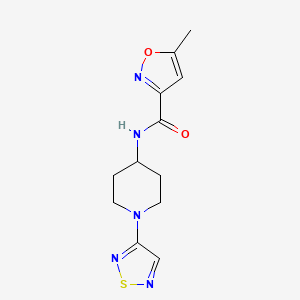

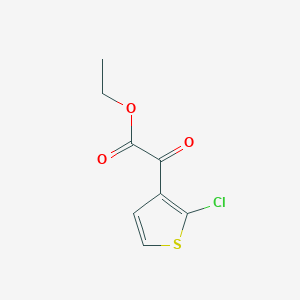

![molecular formula C7H5BrN2OS B2565237 2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 1510628-81-5](/img/structure/B2565237.png)

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and UV–Vis . Quantum and chemical parameters can be calculated and the molecular electrostatic surface potential (MEP) can be studied which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For instance, the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques. For instance, the melting point can be determined . The pKa values can also be determined .Scientific Research Applications

Synthesis and Chemical Reactivity

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : A novel green approach has been developed for synthesizing Thieno[2,3-d]pyrimidin-4(3H)-ones, an important class of pharmacophores, via a catalytic four-component reaction. This method is characterized by step economy, reduced catalyst loading, and easy purification, presenting a significant advancement in the synthesis of such compounds (Taoda Shi et al., 2018).

Facile Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives : The research demonstrates the preparation of 2-Bromomethyl- and 2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-ones, showing the versatility of reactions involving thiazolopyrimidine systems. This leads to novel derivatives with potential chemical applications (R. Studzińska et al., 2014).

New Strategies for Pyrimidine Annulation : A new synthetic method has been developed for various thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives, demonstrating an efficient, high-yield approach to these compounds. This method involves multiple steps but requires no solvents, highlighting its potential for green chemistry applications (N. Pokhodylo et al., 2015).

Microwave-based Synthesis of Thienopyrimidine Bioisosteres : This research presents a microwave irradiation method for synthesizing novel thienopyrimidine derivatives, offering a rapid and efficient alternative to traditional synthesis methods. The entire synthesis process is significantly expedited, requiring only 2 hours (M. Phoujdar et al., 2008).

Biological and Medicinal Applications

Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4-one : This compound has been synthesized and evaluated for antimicrobial activity against a variety of bacteria and fungi, showing promising results. This highlights its potential for development into new antimicrobial agents (R. . et al., 2016).

Antiproliferative Evaluation of Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives : These derivatives have been synthesized and tested for antiproliferative activity against cancer cell lines, showing significant potential as anticancer agents. The study highlights the importance of structural features in determining biological activity (Hoda Atapour-Mashhad et al., 2017).

Anti-HIV-1 Activity of Thiazolo[3,2-a]pyrimidin-7-ones : Certain derivatives of this compound class have shown activity against HIV-1, indicating their potential as novel antiviral agents. This research opens avenues for further development of such compounds in the fight against HIV (K. Danel et al., 1998).

Future Directions

Pyrimidine derivatives have shown diverse biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests that they have potential for further exploration and development as therapeutic agents. The design of new selective, effective, and safe anticancer agents with pyrimidine scaffold is a promising future direction .

properties

IUPAC Name |

2-(bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFBTQZZWNQTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(NC2=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |

CAS RN |

1510628-81-5 |

Source

|

| Record name | 2-(bromomethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

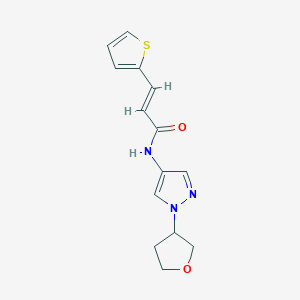

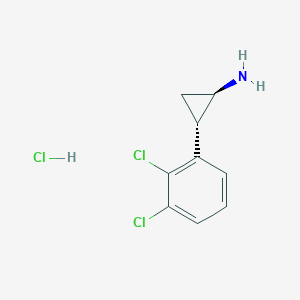

![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)

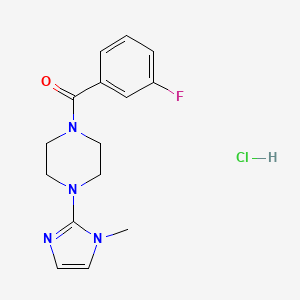

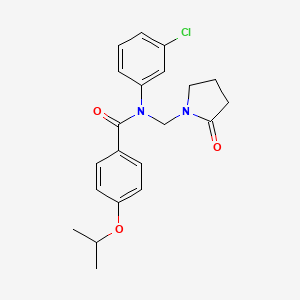

![1-methyl-4-(4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2565174.png)

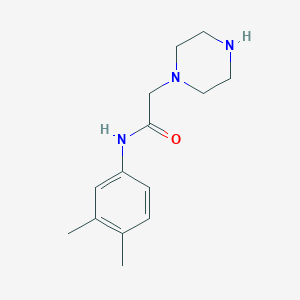

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2565176.png)

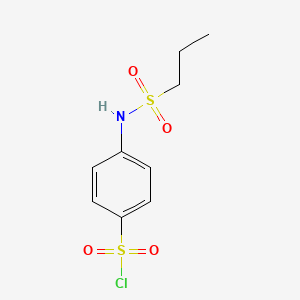

![4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2565177.png)